N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide
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Overview
Description
The compound appears to contain a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities . The compound also contains an amino acid derivative, specifically a derivative of 2-amino-2-oxoethylthio acetic acid .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement and bonding of these groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and reactivity could be influenced by the presence and arrangement of its functional groups .Scientific Research Applications
Reactions and Synthesis
Thiadiazole derivatives are known for their versatility in chemical reactions, offering pathways to various biologically active compounds. For instance, the reaction of N-(1-chloro-2-oxo-2-phenylethyl) carboxamides with thiosemicarbazide and its derivatives yields 5-amino-2-hydrazino-1,3-thiazoles. These compounds undergo recyclization and acid hydrolysis to produce substituted 3-amino-2-thiohydantoins, highlighting a method for generating thiadiazole derivatives with potential biological activity (Balya et al., 2008). Similarly, the electrochemical oxidative intramolecular N-S bond formation method has been developed to construct 3-substituted 5-amino-1,2,4-thiadiazoles, demonstrating a catalyst- and oxidant-free approach to synthesize thiadiazole derivatives under mild conditions (Yang et al., 2020).
Biological Applications
Thiadiazole derivatives exhibit a wide range of biological activities. For example, 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives have been synthesized and shown to possess antimicrobial properties. These derivatives were designed in the hope of exhibiting activities as antibacterial and antifungal agents, indicating the potential medical applications of thiadiazole-containing compounds (Ameen & Qasir, 2017). Additionally, certain thiadiazole compounds have been studied for their anticonvulsant properties, suggesting that derivatives of 1,3,4-thiadiazole could be promising candidates for the development of new anticonvulsant drugs (Sych et al., 2018).
Antioxidant and Antimicrobial Screening
New derivatives of thiadiazole and oxadiazole on cyclic imides have been synthesized and evaluated for their antioxidant properties. This research underscores the potential of thiadiazole derivatives in developing compounds with antioxidant capabilities, which could be relevant in designing drugs to mitigate oxidative stress-related diseases (Al-Haidari & Al-Tamimi, 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S2/c1-4-24-11-7-10(8-12(25-5-2)14(11)26-6-3)15(23)19-16-20-21-17(28-16)27-9-13(18)22/h7-8H,4-6,9H2,1-3H3,(H2,18,22)(H,19,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRYZTXWDUNZHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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